- Halogenated volatiles from the fungus Geniculosporium and the actinomycete Streptomyces chartreusis, Beilstein Journal of Organic Chemistry, 2013, 9, 2767-2777

Cas no 90282-99-8 (1-Chloro-2,3-dimethoxybenzene)

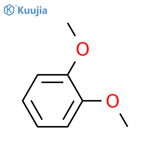

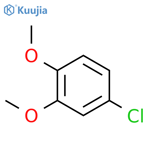

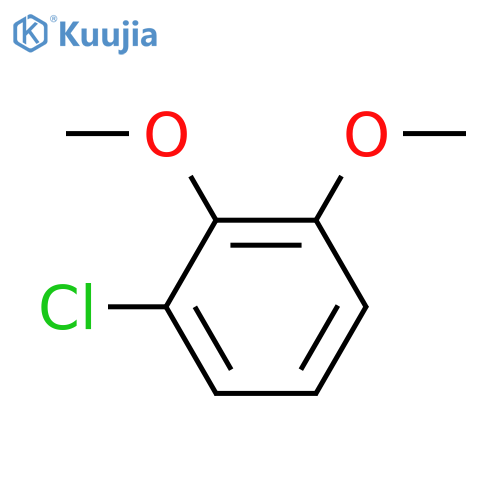

1-Chloro-2,3-dimethoxybenzene structure

商品名:1-Chloro-2,3-dimethoxybenzene

1-Chloro-2,3-dimethoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1-Chloro-2,3-dimethoxybenzene

- Benzene,1-chloro-2,3-dimethoxy-

- 3-Chloroveratrole

- 1,2-Dimethoxy-3-chloro-benzene

- Chlordimethoxybenzole

- 2,3-dimethoxychlorobenzene

- 1,2-Dimethoxy-3-chlorobenzene

- JVCXXMPHTZGGNV-UHFFFAOYSA-

- 1-Chloro-2,3-dimethoxy-benzene

- JVCXXMPHTZGGNV-UHFFFAOYSA-N

- 1-Chloro-2,3-dimethoxybenzene #

- Benzene, 3-chloro-1,2-dimethoxy

- FCH1116912

- AX8057724

- In

- 1-Chloro-2,3-dimethoxybenzene (ACI)

- 3-Chloro-1,2-dimethoxybenzene

- AKOS016846140

- MFCD00191399

- SCHEMBL197298

- 90282-99-8

- DTXSID10238079

- InChI=1/C8H9ClO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3

- CS-0099872

- T71440

- AS-59837

-

- MDL: MFCD00191399

- インチ: 1S/C8H9ClO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3

- InChIKey: JVCXXMPHTZGGNV-UHFFFAOYSA-N

- ほほえんだ: ClC1C(OC)=C(OC)C=CC=1

計算された属性

- せいみつぶんしりょう: 172.02900

- どういたいしつりょう: 172.029

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 18.5

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.21

- ふってん: 98°C/3mmHg(lit.)

- フラッシュポイント: 75.8°C

- 屈折率: 1.5330-1.5360

- PSA: 18.46000

- LogP: 2.35720

- ようかいせい: 未確定

1-Chloro-2,3-dimethoxybenzene セキュリティ情報

- ヒント:に警告

- 危害声明: H227

- 警告文: P210-P280-P403+P235-P501

1-Chloro-2,3-dimethoxybenzene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-Chloro-2,3-dimethoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM194656-10g |

1-chloro-2,3-dimethoxybenzene |

90282-99-8 | 95% | 10g |

$371 | 2021-06-16 | |

| TRC | C384758-100mg |

1-Chloro-2,3-dimethoxybenzene |

90282-99-8 | 100mg |

$ 65.00 | 2022-06-06 | ||

| abcr | AB139557-5 g |

1-Chloro-2,3-dimethoxybenzene, 97%; . |

90282-99-8 | 97% | 5g |

€431.90 | 2023-05-09 | |

| Ambeed | A882258-1g |

1-Chloro-2,3-dimethoxybenzene |

90282-99-8 | 97% | 1g |

$71.0 | 2024-04-16 | |

| A2B Chem LLC | AB58176-25g |

1-chloro-2,3-dimethoxybenzene |

90282-99-8 | 97% | 25g |

$923.00 | 2024-05-20 | |

| 1PlusChem | 1P003EO0-1g |

1-Chloro-2,3-dimethoxybenzene |

90282-99-8 | >97.0%(GC) | 1g |

$53.00 | 2025-02-19 | |

| eNovation Chemicals LLC | D747457-1g |

1-Chloro-2,3-dimethoxybenzene |

90282-99-8 | 97.0% | 1g |

$90 | 2024-06-07 | |

| eNovation Chemicals LLC | D747457-5g |

1-Chloro-2,3-dimethoxybenzene |

90282-99-8 | 97.0% | 5g |

$220 | 2025-02-27 | |

| TRC | C384758-50mg |

1-Chloro-2,3-dimethoxybenzene |

90282-99-8 | 50mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C384758-500mg |

1-Chloro-2,3-dimethoxybenzene |

90282-99-8 | 500mg |

$ 230.00 | 2022-06-06 |

1-Chloro-2,3-dimethoxybenzene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; rt; 48 h, rt

1.2 Reagents: Triethylamine Solvents: Diethyl ether ; 10 min, rt

1.3 Reagents: Trifluoromethanesulfonyl chloride ; rt; 1 h, rt

1.4 Reagents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Diethyl ether ; 10 min, rt

1.3 Reagents: Trifluoromethanesulfonyl chloride ; rt; 1 h, rt

1.4 Reagents: Water ; rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran , Cyclohexane ; 1 h, -78 °C

1.2 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy, Journal of Organic Chemistry, 2022, 87(14), 9375-9383

合成方法 3

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 3 d, rt

1.2 Reagents: Carbon tetrachloride ; rt

1.3 Reagents: Water ; rt

1.2 Reagents: Carbon tetrachloride ; rt

1.3 Reagents: Water ; rt

リファレンス

- Photoreduction and photosubstitution of haloanisoles, 1981, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium chloride , Hydrogen peroxide Solvents: Acetic acid

リファレンス

- Oxyhalogenation of aromatic compounds in presence of KCl or KBr and H2O2 over zeolites, Studies in Surface Science and Catalysis, 2001, 135, 3745-3750

1-Chloro-2,3-dimethoxybenzene Raw materials

1-Chloro-2,3-dimethoxybenzene Preparation Products

1-Chloro-2,3-dimethoxybenzene 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

90282-99-8 (1-Chloro-2,3-dimethoxybenzene) 関連製品

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90282-99-8)1-Chloro-2,3-dimethoxybenzene

清らかである:99%

はかる:5g

価格 ($):261.0